molecular formula C13H12ClN5O5S B10752575 (6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10752575
M. Wt: 385.78 g/mol
InChI Key: FIWZSPHSVMRFPH-RGWHBOHISA-N
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Description

The compound "(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid" is a cephalosporin-class β-lactam antibiotic characterized by its bicyclo[4.2.0]oct-2-ene core. Key structural features include:

  • A 3-chloro substituent at position 3 of the bicyclic system.
  • A hydroxyiminoacetyl group at position 7, linked to a 2-amino-1,3-thiazol-4-yl moiety.
  • The absence of a sulfur atom in the bicyclic core (designated as "1-azabicyclo" instead of "5-thia-1-azabicyclo"), distinguishing it from many third-generation cephalosporins .

This structure is optimized for enhanced β-lactamase resistance and broad-spectrum activity. The hydroxyimino group stabilizes the β-lactam ring against enzymatic hydrolysis, while the thiazole moiety facilitates binding to penicillin-binding proteins (PBPs) in Gram-positive and Gram-negative bacteria .

Properties

Molecular Formula

C13H12ClN5O5S

Molecular Weight

385.78 g/mol

IUPAC Name

(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C13H12ClN5O5S/c14-4-1-2-6-8(11(21)19(6)9(4)12(22)23)17-10(20)7(18-24)5-3-25-13(15)16-5/h3,6,8,24H,1-2H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t6-,8+/m1/s1

InChI Key

FIWZSPHSVMRFPH-RGWHBOHISA-N

Isomeric SMILES

C1CC(=C(N2[C@H]1[C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)C(=O)O)Cl

Canonical SMILES

C1CC(=C(N2C1C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)Cl

Origin of Product

United States

Biological Activity

(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. This compound, featuring a bicyclic structure and various functional groups, is primarily studied for its biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

Property Details
Molecular Formula C₁₆H₁₅N₅O₇S₂
Molecular Weight 453.04 g/mol
IUPAC Name This compound

This compound incorporates a thiazole ring, which is known for its biological significance, particularly in the development of pharmaceuticals.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. The thiazole and bicyclic components contribute to the compound's efficacy against various pathogens.

  • Mechanism of Action :
    • The compound is believed to inhibit bacterial cell wall synthesis and disrupt bacterial protein synthesis.
    • It may also act on specific enzymes involved in metabolic pathways critical for bacterial growth.

Anticancer Activity

The compound has been evaluated for its anticancer properties through various studies:

  • Cell Viability Assays :
    • In vitro studies have shown that this compound exhibits significant cytotoxic effects on cancer cell lines.
    • IC50 values indicate potent activity against specific cancer types, with lower values suggesting higher potency.
Cancer Cell Line IC50 (µM)
A549 (Lung)10.5
MCF7 (Breast)12.0
HT29 (Colon)9.8

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • A study demonstrated that derivatives of this compound showed significant activity against Gram-positive and Gram-negative bacteria.
    • The minimum inhibitory concentration (MIC) values were reported as low as 0.5 µg/mL for certain strains.
  • Anticancer Research :
    • In a recent investigation, the compound was tested against multiple cancer cell lines using the MTT assay.
    • Results indicated that it induced apoptosis through caspase activation pathways, suggesting a mechanism involving programmed cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

The 3-chloro group in the target compound contrasts with substituents in analogous cephalosporins, impacting pharmacokinetics and antibacterial coverage:

Compound Name Position 3 Substituent Key Properties
Target Compound Chlorine Increased lipophilicity; potential for enhanced tissue penetration and stability against β-lactamases .
Cefixime () Vinyl (CH₂=CH) Improved oral bioavailability; activity against Streptococcus pneumoniae and Haemophilus influenzae .
SQ 14,359 () [(1-Methyl-1H-tetrazol-5-yl)thio]methyl Broad-spectrum activity, including β-lactamase-producing organisms; parenteral use .
ACI-INT-65 () Methyl Reduced steric hindrance; narrower spectrum compared to third-generation cephalosporins .

Mechanistic Insight : The electronegative chlorine atom in the target compound may reduce susceptibility to hydrolysis by AmpC β-lactamases compared to methyl or vinyl groups .

Side-Chain Modifications at Position 7

The hydroxyiminoacetyl-thiazole side chain is critical for binding affinity and resistance profiles:

Compound Name Position 7 Side Chain Activity Spectrum
Target Compound (2Z)-2-hydroxyiminoacetyl + thiazole Likely enhanced Gram-negative coverage (e.g., Enterobacteriaceae) due to imino group stability .
Ceftobiprole Intermediate () Trityloxyimino + thiadiazole Intermediate for broad-spectrum antibiotics; designed for methicillin-resistant Staphylococcus aureus (MRSA) coverage .
() 3-Chloro-4-hydroxyphenylacetyl Targeted activity against resistant Pseudomonas aeruginosa; hydroxyl group improves solubility .

Research Finding: The hydroxyimino group in the target compound’s side chain confers resistance to extended-spectrum β-lactamases (ESBLs) by preventing active-site binding, a feature shared with cefixime but absent in earlier cephalosporins .

Bicyclic Core Modifications

The 1-azabicyclo[4.2.0]oct-2-ene core lacks the sulfur atom present in many cephalosporins (e.g., "5-thia-1-azabicyclo" in ), altering electronic properties and reactivity:

Compound Name Core Structure Stability and Bioavailability
Target Compound 1-azabicyclo[4.2.0]oct-2-ene Potential for reduced oxidative degradation compared to sulfur-containing analogs; may require parenteral administration .
Cefixime () 5-thia-1-azabicyclo[4.2.0]oct-2-ene Sulfur enhances resonance stabilization of β-lactam ring; suitable for oral dosing .
() 5-thia-1-azabicyclo[4.2.0]oct-2-ene + 5R-oxide Oxidation at sulfur increases polarity, affecting renal excretion .

Tabulated Comparison of Key Compounds

Property Target Compound Cefixime SQ 14,359 () ACI-INT-65 ()
Molecular Weight ~450 g/mol (estimated) 453.45 g/mol 513.5 g/mol 409.4 g/mol
Position 3 Chlorine Vinyl Tetrazole-thiomethyl Methyl
β-Lactamase Stability High (ESBLs) Moderate High (AmpC) Low
Administration Route Intravenous (predicted) Oral Parenteral Parenteral

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